molecular formula C22H23N3O2 B11568721 Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11568721
M. Wt: 361.4 g/mol
InChI Key: DAWULVHIANAVMG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with a pyrimido ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminobenzimidazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The intermediate product is then subjected to cyclization with 4-ethylbenzaldehyde to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of a benzimidazole core with a pyrimido ring. This structural feature enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O2/c1-4-15-10-12-16(13-11-15)20-19(21(26)27-5-2)14(3)23-22-24-17-8-6-7-9-18(17)25(20)22/h6-13,20H,4-5H2,1-3H3,(H,23,24)

InChI Key

DAWULVHIANAVMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OCC

Origin of Product

United States

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